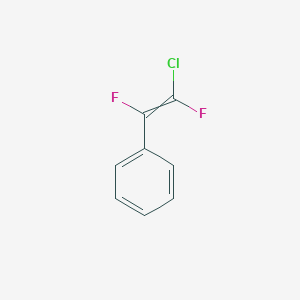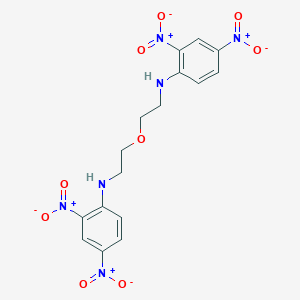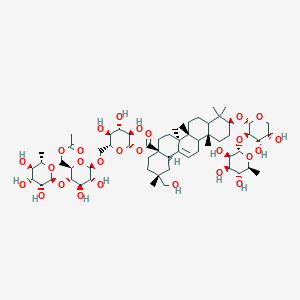
Ezoukoginoside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ezoukoginoside C is a hydrophilic oleanane-type saponin, a secondary metabolite isolated from plants of the genus Eleutherococcus, which belongs to the Araliaceae family . This compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ezoukoginoside C involves the oxidation of its aglycone at the C-29 position, resulting in the formation of a hydroxymethyl group (-CH₂OH) . The synthetic route typically includes the following steps:
Isolation of the aglycone: The aglycone is isolated from the plant material using solvent extraction and chromatographic techniques.
Oxidation: The isolated aglycone undergoes oxidation at the C-29 position using specific oxidizing agents under controlled conditions to form the hydroxymethyl group.
Glycosylation: The oxidized aglycone is then glycosylated using glycosyl donors in the presence of catalysts to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Eleutherococcus plant species. The process includes:
Cultivation: Large-scale cultivation of Eleutherococcus plants.
Extraction: Solvent extraction of plant material to isolate the aglycone.
Purification: Chromatographic purification to obtain the pure aglycone.
Chemical Modification: Oxidation and glycosylation of the aglycone to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ezoukoginoside C undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized at different positions, leading to the formation of various derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s bioactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Catalysts: Acid or base catalysts are used in glycosylation and substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.
Aplicaciones Científicas De Investigación
Ezoukoginoside C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of saponins.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Ezoukoginoside C exerts its effects through various molecular targets and pathways . The compound interacts with cell surface receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. It also exhibits antioxidant properties, protecting cells from oxidative stress and damage.
Comparación Con Compuestos Similares
Similar Compounds
Ezoukoginoside B: Another oleanane-type saponin with a carboxylic acid group (-COOH) at the C-29 position.
Eleutheroside E: A glycoside isolated from Eleutherococcus species with similar pharmacological properties.
Ginsenoside Rb1: A saponin from Panax ginseng with comparable anti-inflammatory and neuroprotective effects.
Uniqueness
Ezoukoginoside C is unique due to its specific hydroxymethyl group at the C-29 position, which contributes to its distinct pharmacological profile . This structural feature differentiates it from other similar compounds and enhances its bioactivity.
Propiedades
Fórmula molecular |
C61H98O27 |
|---|---|
Peso molecular |
1263.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (2R,4aR,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(23-78-27(3)63)84-50(47(76)43(48)72)80-22-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-57(6,24-62)20-29(61)28-10-11-34-58(7)14-13-35(56(4,5)33(58)12-15-60(34,9)59(28,8)17-19-61)85-54-49(38(67)30(64)21-79-54)87-52-45(74)41(70)37(66)26(2)82-52/h10,25-26,29-54,62,64-76H,11-24H2,1-9H3/t25-,26-,29-,30-,31+,32+,33?,34?,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57+,58-,59+,60+,61-/m0/s1 |
Clave InChI |
NNIRVDLUHWUBSX-UWMGVCNISA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@@](C[C@H]4C6=CCC7[C@]8(CC[C@@H](C(C8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)(C)CO)O)O)O)COC(=O)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)CO)O)O)O)COC(=O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)


![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
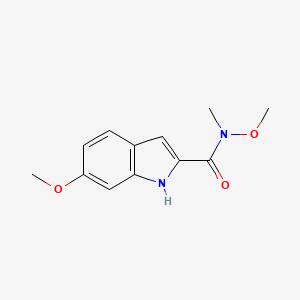
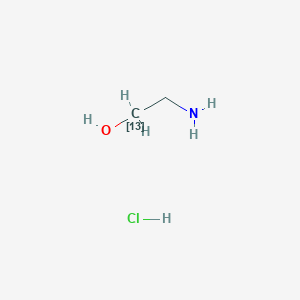
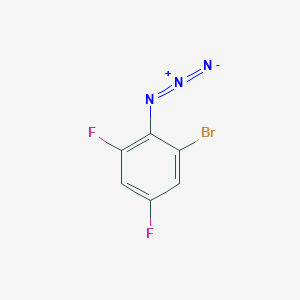
![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)
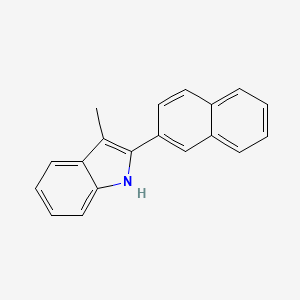
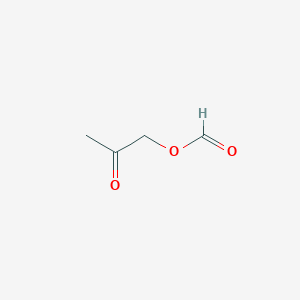
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
